2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE
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Overview
Description
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a pyridylsulfanyl group and a trichlorophenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Pyridylsulfanyl Intermediate: This step involves the reaction of 2-chloropyridine with a thiol reagent under basic conditions to form the pyridylsulfanyl intermediate.
Acylation Reaction: The pyridylsulfanyl intermediate is then reacted with 2,4,5-trichlorophenylacetyl chloride in the presence of a base such as triethylamine to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The chlorine atoms on the trichlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified acetamide derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the pyridylsulfanyl and trichlorophenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2-PYRIDINYLSULFANYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE: Similar structure but with one less chlorine atom.
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRIFLUOROPHENYL)ACETAMIDE: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness
2-(2-PYRIDINYLSULFANYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The trichlorophenyl group, in particular, can enhance its stability and reactivity compared to similar compounds with fewer or different halogen substitutions.
Properties
IUPAC Name |
2-pyridin-2-ylsulfanyl-N-(2,4,5-trichlorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3N2OS/c14-8-5-10(16)11(6-9(8)15)18-12(19)7-20-13-3-1-2-4-17-13/h1-6H,7H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPOZORKUKNJNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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